5-[2-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
The compound 5-[2-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex heterocyclic molecule. It features a unique combination of pyrazole, benzodiazepine, and thiazine moieties, making it an interesting subject for research in medicinal chemistry and pharmacology. The presence of multiple functional groups and heteroatoms in its structure suggests potential biological activity and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable diketone or β-keto ester.
Construction of the benzodiazepine core: This involves the condensation of an o-phenylenediamine derivative with a suitable aldehyde or ketone.
Formation of the thiazine ring: This can be synthesized by the reaction of a thiourea derivative with a suitable α-haloketone or α-haloester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[2-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the benzodiazepine and thiazine rings can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
5-[2-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione:
Chemistry: As a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine: Potential therapeutic applications as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Use in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 5-[2-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is not fully understood but may involve:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Known for their anti-inflammatory and antimicrobial properties.
Benzodiazepine derivatives: Widely used as anxiolytics, sedatives, and anticonvulsants.
Thiazine derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
5-[2-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: is unique due to its combination of three different heterocyclic moieties, which may confer a broad spectrum of biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H17N5O3S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
5-[2-(2,5-dimethylpyrazol-3-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C18H17N5O3S/c1-9-7-14(23(2)22-9)12-8-13(15-16(24)21-18(26)27-17(15)25)20-11-6-4-3-5-10(11)19-12/h3-7,12,19,25H,8H2,1-2H3,(H,21,24,26) |
InChI Key |
YEHQEESQNAPDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2CC(=NC3=CC=CC=C3N2)C4=C(SC(=O)NC4=O)O)C |
Origin of Product |
United States |
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